molecular formula C21H18Cl2O3 B1597548 Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate CAS No. 26379-96-4

Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate

Cat. No.: B1597548
CAS No.: 26379-96-4
M. Wt: 389.3 g/mol
InChI Key: VTXYDRYEGXEPOA-UHFFFAOYSA-N
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Description

Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate is a complex organic compound characterized by its multiple phenyl rings and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and ensures consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or aldehydes.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate has several applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate is similar to other compounds with phenyl rings and cyclohexene structures. Some of these similar compounds include:

  • Dicofol: A miticide used in agriculture.

  • 4-Acetyl-5,6-bis(4-chlorophenyl)-2-(2-hydroxyethyl)-3(2H)-pyridazinone: A compound with potential biological activities.

Uniqueness: this compound stands out due to its specific arrangement of chlorophenyl groups and the presence of the oxo group on the cyclohexene ring

Properties

IUPAC Name

ethyl 4,6-bis(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2O3/c1-2-26-21(25)20-18(14-5-9-17(23)10-6-14)11-15(12-19(20)24)13-3-7-16(22)8-4-13/h3-10,12,18,20H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXYDRYEGXEPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376897
Record name Ethyl 1~4~,3~4~-dichloro-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26379-96-4
Record name Ethyl 1~4~,3~4~-dichloro-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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